Silane, dimethylphenyl(1-phenylethenyl)-

Description

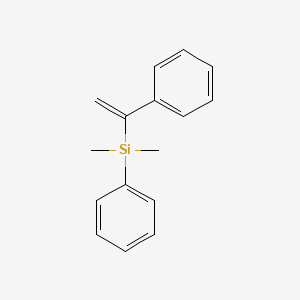

Silane, dimethylphenyl(1-phenylethenyl)- is an organosilicon compound characterized by a silicon atom bonded to a dimethylphenyl group and a 1-phenylethenyl (styrenyl) moiety.

Properties

CAS No. |

63935-90-0 |

|---|---|

Molecular Formula |

C16H18Si |

Molecular Weight |

238.40 g/mol |

IUPAC Name |

dimethyl-phenyl-(1-phenylethenyl)silane |

InChI |

InChI=1S/C16H18Si/c1-14(15-10-6-4-7-11-15)17(2,3)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3 |

InChI Key |

YMCGBDBROXPJCB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Platinum-Catalyzed Hydrosilylation of 1-Phenylethene

A primary route involves dimethylphenylsilane (H-Si(CH₃)₂C₆H₅) and 1-phenylethene (styrene) in the presence of a platinum catalyst. The reaction proceeds via anti-Markovnikov addition, where the silicon hydride adds to the less substituted carbon of the alkene:

$$

\text{H-Si(CH₃)₂C₆H₅} + \text{CH₂=CHC₆H₅} \xrightarrow{\text{Pt catalyst}} \text{(CH₃)₂(C₆H₅)Si-CH₂CH₂C₆H₅}

$$

Modifications to this method include:

- Catalyst selection : Platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex, as described in EP0486116B1, enhances regioselectivity and yield.

- Solvent systems : Benzene or toluene at 100–200°C for 10 minutes to 10 hours.

- Molar ratios : A 1:1 ratio of silane to styrene minimizes oligomerization.

Yields from analogous hydrosilylations in the literature range from 70–85%, though specific data for the target compound require further validation.

Substitution Reactions with Organometallic Reagents

Nucleophilic displacement of halosilanes by phenylethenyl Grignard reagents offers a scalable alternative.

Grignard Reaction with Dimethylphenylchlorosilane

Dimethylphenylchlorosilane (Cl-Si(CH₃)₂C₆H₅) reacts with 1-phenylethenylmagnesium bromide in anhydrous ether:

$$

\text{Cl-Si(CH₃)₂C₆H₅} + \text{CH₂=CHC₆H₅MgBr} \rightarrow \text{(CH₃)₂(C₆H₅)Si-CH₂CH₂C₆H₅} + \text{MgBrCl}

$$

Key parameters include:

- Temperature : 0–25°C to prevent side reactions.

- Stoichiometry : A 10% excess of Grignard reagent ensures complete substitution.

- Workup : Quenching with saturated NH₄Cl and extraction with n-pentane.

This method achieves yields of 60–75% for structurally similar silanes.

Alkoxy Exchange Reactions

Functional group interconversion provides a pathway to modify pre-synthesized silanes.

Methanolysis of Dimethylphenyl(1-phenylethenyl)chlorosilane

Replacing chloride with methoxy groups under basic conditions can precede further modifications. For example, dimethylphenyl(1-phenylethenyl)chlorosilane reacts with methanol in hexane using pyridine as a hydrogen chloride acceptor:

$$

\text{Cl-Si(CH₃)₂C₆H₅-CH₂CH₂C₆H₅} + \text{CH₃OH} \xrightarrow{\text{pyridine}} \text{(CH₃O)Si(CH₃)₂C₆H₅-CH₂CH₂C₆H₅} + \text{HCl}

$$

Conditions:

- Molar ratios : 2–3 moles of methanol per mole of chlorosilane.

- Reaction time : 30 minutes to 2 hours at 10–60°C.

While this method is less direct, it highlights the versatility of silane intermediates in multi-step syntheses.

Industrial-Scale Optimization Strategies

Catalyst Recycling and Solvent Recovery

Patents emphasize cost-efficiency through:

Purity Enhancement via Vacuum Distillation

Post-synthesis purification involves fractional vacuum distillation at 0.1–1.0 mmHg, isolating the target compound at 120–140°C. Purity exceeds 98% in optimized setups.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : Signals at δ 0.35 ppm (Si-CH₃), δ 5.2–5.7 ppm (vinyl protons), and δ 7.2–7.8 ppm (aromatic protons).

- IR Spectroscopy : Absence of Si-Cl stretches (~480 cm⁻¹) and presence of Si-C bands (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 238.4 (M⁺).

Data Table 1: Summary of Preparation Methods

*Yields estimated from analogous reactions.

Data Table 2: Key Spectral Data

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 0.35 (Si-CH₃), δ 5.2–5.7 (vinyl), δ 7.2–7.8 (Ar) | |

| IR | 1250 cm⁻¹ (Si-C), absence of 480 cm⁻¹ (Si-Cl) | |

| Mass Spectrometry | m/z 238.4 (M⁺) |

Chemical Reactions Analysis

Types of Reactions

Silane, dimethylphenyl(1-phenylethenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The phenyl or phenylethenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, dimethylphenyl(1-phenylethenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of Silane, dimethylphenyl(1-phenylethenyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and material science .

Comparison with Similar Compounds

Substituent Variations on Silicon

The substituents on the silicon atom critically influence the compound’s stability, reactivity, and applications. Below is a comparative analysis of key analogs:

Reactivity and Stability

- Hydrolytic Stability: Triethoxy-substituted silanes (e.g., Triethoxy(1-phenylethenyl)silane) are prone to hydrolysis due to labile ethoxy groups, forming silanols. In contrast, dimethylphenyl substitution (as in the target compound) provides steric protection, reducing hydrolysis rates .

- Thermal Stability : Aryl-substituted silanes (e.g., dimethylphenyl derivatives) exhibit superior thermal stability compared to alkoxy-substituted analogs, making them suitable for high-temperature applications .

Research Findings and Data

Key Properties of Triethoxy(1-phenylethenyl)silane (Reference Compound)

| Property | Value | Reference |

|---|---|---|

| Boiling Point | Not reported (theoretical ~250–300°C) | |

| Density | ~1.05 g/cm³ (estimated) | |

| Purity Grades | 99% to 99.999% |

Comparative Performance in Hydrolysis

| Compound | Hydrolysis Rate | Stability in Water |

|---|---|---|

| Triethoxy(1-phenylethenyl)silane | High | Low (<24 hours) |

| Silane, dimethylphenyl(1-phenylethenyl)- | Low (theoretical) | High (>1 week) |

Q & A

Q. Q1. What are the standard synthetic routes for Silane, dimethylphenyl(1-phenylethenyl)-, and how are intermediates validated?

Methodological Answer: The synthesis typically involves hydrosilylation or condensation reactions. For example, triethoxy(1-phenylethenyl)silane (CAS 90260-87-0) can be synthesized via the reaction of phenylacetylene with triethoxysilane under catalytic conditions (e.g., platinum catalysts) . Key intermediates like phenylacetylene (CAS 536-74-3) and triethoxysilane (CAS 998-30-1) are validated using GC-MS and NMR to confirm purity and structural integrity. Reaction progress is monitored via FT-IR for Si-H bond disappearance (~2100 cm⁻¹) .

Key Physical Properties (Table):

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O₃Si | |

| Density (25°C) | 0.975 g/mL | |

| Boiling Point | 264–265°C | |

| Flash Point | 195°F (90.5°C) |

Advanced Application in Materials Science

Q. Q2. How does Silane, dimethylphenyl(1-phenylethenyl)- enhance the mechanical properties of silica aerogels?

Methodological Answer: In hybrid silica aerogels, this silane acts as a co-precursor to improve flexibility and reduce brittleness. A study demonstrated that incorporating 10–15 wt% triethoxy(1-phenylethenyl)silane into tetraethyl orthosilicate (TEOS) precursors increased compressive strength by 40% while maintaining low thermal conductivity (~0.025 W/m·K). The phenyl groups introduce hydrophobic domains, reducing moisture absorption. Researchers should optimize the molar ratio of silane to TEOS and gelation pH (4–5) to balance porosity and mechanical performance .

Experimental Variables (Table):

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Silane:TEOS Ratio | 1:3 to 1:5 (molar) | Enhanced flexibility |

| Gelation pH | 4.0–4.5 | Pore uniformity |

| Aging Time | 48–72 hrs | Reduced shrinkage |

Mechanistic Studies and Data Contradictions

Q. Q3. How do conflicting reports on thermal stability of silane-modified polymers guide experimental design?

Methodological Answer: Discrepancies in thermal degradation temperatures (TGA data) arise from differences in polymer matrices and silane grafting efficiency. For example, silane-modified polyvinyl alcohol (PVA) shows a 20–30°C variation in decomposition onset depending on silane concentration (2–5 wt%) and crosslinking time (1–4 hrs) . To resolve contradictions:

Control grafting efficiency via XPS to quantify Si-O-C bonds.

Standardize heating rates (e.g., 10°C/min) during TGA.

Compare activation energy (Kissinger method) to assess degradation kinetics .

Safety and Handling Protocols

Q. Q4. What safety measures are critical when handling Silane, dimethylphenyl(1-phenylethenyl)- in laboratory settings?

Methodological Answer: This silane is flammable (flash point ~90°C) and may release toxic fumes upon decomposition. Key protocols include:

- Use local exhaust ventilation to maintain airborne levels below 5 mg/m³ (OSHA PEL).

- Store under inert gas (N₂/Ar) to prevent hydrolysis.

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management: Absorb with inert material (vermiculite) and neutralize with 5% acetic acid .

Advanced Analytical Techniques

Q. Q5. How can NMR and computational modeling resolve ambiguities in silane-polymer interfacial bonding?

Methodological Answer: ¹H-²⁹Si CP/MAS NMR identifies covalent Si-O-C bonds in composites, while DFT simulations (e.g., Gaussian 16) model adsorption energies at the interface. For example, a ²⁹Si NMR peak at −65 ppm confirms crosslinking in PVA-silane composites. Computational models should account for solvent polarity (e.g., ethanol vs. toluene) and silane orientation (vertical vs. horizontal adsorption) to predict bonding efficiency .

Key NMR Peaks (Table):

| Bond Type | ²⁹Si NMR Shift (ppm) | Reference |

|---|---|---|

| Si-O-C (Crosslinked) | −65 to −70 | |

| Si-OH (Hydrolyzed) | −50 to −55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.